N-(4-tert-butylphenyl)-N'-(2-methoxybenzyl)ethanediamide
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Overview
Description
“N-(4-tert-butylphenyl)-N’-(2-methoxybenzyl)ethanediamide” is an organic compound that belongs to the class of ethanediamides This compound features a tert-butylphenyl group and a methoxybenzyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-tert-butylphenyl)-N’-(2-methoxybenzyl)ethanediamide” typically involves the reaction of 4-tert-butylphenylamine with 2-methoxybenzylamine in the presence of an ethanediamide precursor. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or ethanol.
Catalyst: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 25°C to 80°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This may include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For more efficient and scalable production.
Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
“N-(4-tert-butylphenyl)-N’-(2-methoxybenzyl)ethanediamide” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(4-tert-butylphenyl)-N’-(2-methoxybenzyl)ethanediamide” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylphenyl)-N’-(2-hydroxybenzyl)ethanediamide
- N-(4-tert-butylphenyl)-N’-(2-chlorobenzyl)ethanediamide
- N-(4-tert-butylphenyl)-N’-(2-methylbenzyl)ethanediamide
Uniqueness
“N-(4-tert-butylphenyl)-N’-(2-methoxybenzyl)ethanediamide” is unique due to the presence of both tert-butyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups may impart specific properties that differentiate it from similar compounds, such as altered solubility, stability, or interaction with biological targets.
Properties
IUPAC Name |
N'-(4-tert-butylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)15-9-11-16(12-10-15)22-19(24)18(23)21-13-14-7-5-6-8-17(14)25-4/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIQVGNCRRHQNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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